3-Dansylestrone

Übersicht

Beschreibung

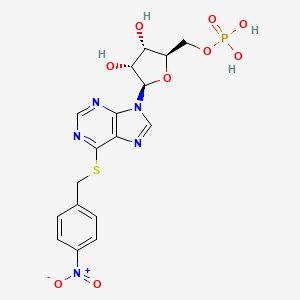

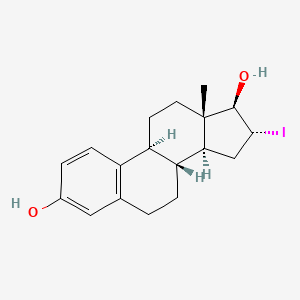

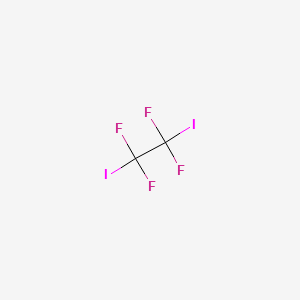

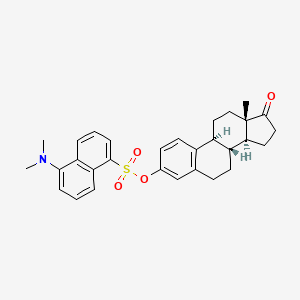

3-Dansylestrone is a chemical compound with the CAS Registry Number 30804-69-4 . Its molecular formula is C30H33NO4S . It is also known as Estra-1,3,5(10)-trien-17-one, 3-(((5-(dimethylamino)-1-naphthalenyl)sulfonyl)oxy)-Equivalent Term estrone-3-dansyl .

Molecular Structure Analysis

The molecular structure of a compound like 3-Dansylestrone can be determined using techniques such as electron diffraction . This technique allows for the determination of three-dimensional molecular structures from sub-micrometer-sized crystals .

Chemical Reactions Analysis

The analysis of chemical reactions often involves techniques such as electrospray ionization mass spectrometry (ESI-MS) . This technique has been used to study many chemical reactions in micro- and nano-droplets .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Dansylestrone can be determined using various techniques . These properties include color, density, hardness, and melting and boiling points .

Wissenschaftliche Forschungsanwendungen

Open-Source 3-D Platforms for Scientific Instruments

The integration of open-source software and hardware has led to the development of low-cost, highly customizable scientific research equipment. Open-source 3-D printers are particularly significant, offering diverse applications such as fabricating scientific tools, laboratory auto-stirring, measuring, probing, automated fluid handling, and shaking/mixing. This technology not only makes routine research more affordable but also promotes the creation and global sharing of custom instruments, further driving down research and education costs (Zhang, Wijnen, & Pearce, 2016).

3-D Magnetic Nanostructures in Technology

The exploration of three-dimensional magnetic nanostructures has opened up new scientific and technological frontiers. These structures, distinct from traditional bulk systems, leverage the achievements of nanomagnetism and expand them into the third dimension. This research area promises novel physical phenomena and potential applications in magnetic sensors and spintronic devices, offering improved energy efficiency, processing speed, and miniaturization (Fischer, Sanz-Hernández, Streubel, & Fernández-Pacheco, 2020).

3-D Printable Dual Axis Gimbal System for Optoelectronic Measurements

The development of a 3-D printable open-source dual axis gimbal system highlights the potential for low-cost scientific instruments in research. This system, designed for characterizing thin film anti-reflective coatings and transparent conducting oxides, demonstrates the feasibility and effectiveness of integrating open-source electronics with 3-D printed components for scientific measurement purposes (Bihari, Dash, Dhankani, & Pearce, 2018).

Educational Potential of 3-D Multi-User Virtual Worlds in STEM Education

3-D multi-user virtual worlds have been identified as powerful tools in STEM education, offering a range of educational benefits. These platforms enhance engagement, participation, and achievement in students, providing opportunities for effective management of learning materials and fostering hands-on digital experiences (Pellas, Kazanidis, Konstantinou, & Georgiou, 2016).

Standardized 3-D Objects for Virtual Reality Research

The creation of a standardized database of colored 3-D objects for virtual reality research marks a significant advancement in this field. This resource, essential for maintaining experimental control while ensuring ecological validity, facilitates the development and testing of scientific theories in environments resembling real-world settings (Peeters, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO4S/c1-30-17-16-22-21-13-11-20(18-19(21)10-12-23(22)26(30)14-15-29(30)32)35-36(33,34)28-9-5-6-24-25(28)7-4-8-27(24)31(2)3/h4-9,11,13,18,22-23,26H,10,12,14-17H2,1-3H3/t22-,23-,26+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQSZFCTVMQWSY-KCUJWJGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953012 | |

| Record name | 17-Oxoestra-1(10),2,4-trien-3-yl 5-(dimethylamino)naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dansylestrone | |

CAS RN |

30804-69-4 | |

| Record name | 3-Dansylestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030804694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Oxoestra-1(10),2,4-trien-3-yl 5-(dimethylamino)naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.